3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with both a fluoro group and a trifluoromethyl group, along with a propanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides or other derivatives.
Oxidation: The aromatic ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMSO.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The nitrile group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)phenol
- 3-Fluoro-4-(trifluoromethyl)phenylmethanol
- 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile is unique due to the presence of both a fluoro and a trifluoromethyl group on the benzene ring, along with a propanenitrile side chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
412961-57-0 |
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Molecular Formula |
C10H7F4N |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
3-[4-fluoro-2-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-4,6H,1-2H2 |
InChI Key |
VAEVDKRZBRPVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCC#N |
Origin of Product |
United States |
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